![molecular formula C25H34ClNO5 B13789274 4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]ox y-4-oxo-butanoic acid hydrochloride CAS No. 86819-20-7](/img/structure/B13789274.png)
4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]ox y-4-oxo-butanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxo-butanoic acid hydrochloride is a complex organic compound with a diverse range of applications in scientific research. This compound is known for its unique chemical structure, which includes a dimethylamino group, an ethylphenyl group, and a phenoxy group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxo-butanoic acid hydrochloride involves multiple steps. The process typically starts with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include dimethylamine, ethylbenzene, and phenol derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves rigorous quality control measures to ensure that the compound meets the required specifications.
化学反応の分析
Types of Reactions
4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxo-butanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxo-butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: It is used in studies involving cell signaling pathways and receptor interactions.
Medicine: The compound has potential therapeutic applications and is studied for its effects on various biological targets.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxo-butanoic acid hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.
類似化合物との比較
4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxo-butanoic acid hydrochloride is unique due to its specific chemical structure, which distinguishes it from other similar compounds. Some similar compounds include:
- 4-[1-Dimethylamino-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxo-butanoic acid hydrochloride
- 4-[1-Dimethylamino-3-[2-[2-(3-methylphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxo-butanoic acid hydrochloride
These compounds share similar structural features but differ in the substituents attached to the phenyl ring, which can lead to differences in their chemical and biological properties.
特性
CAS番号 |
86819-20-7 |
|---|---|
分子式 |
C25H34ClNO5 |
分子量 |
464.0 g/mol |
IUPAC名 |
4-[1-(dimethylamino)-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C25H33NO5.ClH/c1-4-19-8-7-9-20(16-19)12-13-21-10-5-6-11-23(21)30-18-22(17-26(2)3)31-25(29)15-14-24(27)28;/h5-11,16,22H,4,12-15,17-18H2,1-3H3,(H,27,28);1H |
InChIキー |
FUGMCDMGVDVROU-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)CCC2=CC=CC=C2OCC(CN(C)C)OC(=O)CCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


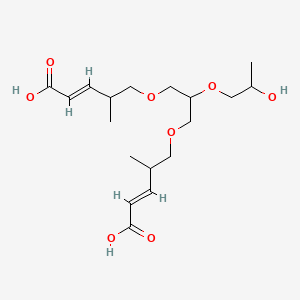


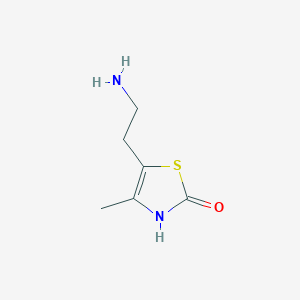

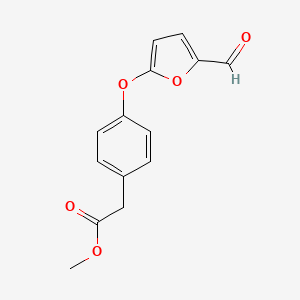

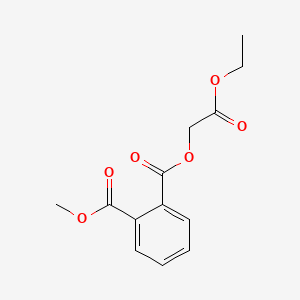

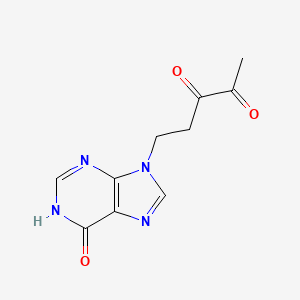

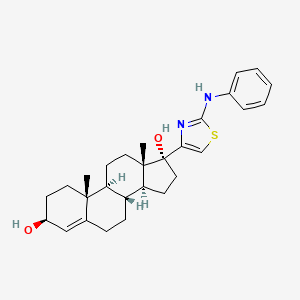
![3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13789290.png)

